molecular formula C19H15Cl2N3O3S B2843271 5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-19-8

5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2843271
CAS No.: 672949-19-8
M. Wt: 436.31
InChI Key: DXNNBIHIWNWTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 672949-19-8) is a synthetic quinazolinone derivative with a molecular formula of C19H15Cl2N3O3S and a molecular weight of 436.31 g/mol. This complex heterocyclic compound features an imidazo[1,2-c]quinazolin-2(3H)-one core structure substituted with 8,9-dimethoxy groups and a 3,4-dichlorobenzylsulfanyl moiety at the 5-position. Quinazolinones represent a privileged scaffold in medicinal chemistry with documented diverse biological activities, including significant potential as anticancer agents . Research indicates that quinazolinone derivatives exert antitumor effects through multiple mechanisms, including inhibition of epidermal growth factor receptor (EGFR) and PI3K pathways, induction of apoptosis, disruption of cell cycle progression, and suppression of tumor angiogenesis and metastasis . The specific structural features of this compound—including the dichlorobenzyl group and methoxy substitutions—are strategically positioned to optimize binding affinity to biological targets and influence its pharmacokinetic properties. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a biological probe for investigating oncogenic signaling pathways in experimental models. This product is provided for chemical and pharmaceutical research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c1-26-15-6-11-14(7-16(15)27-2)22-19(24-8-17(25)23-18(11)24)28-9-10-3-4-12(20)13(21)5-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNNBIHIWNWTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 8,9-Dimethoxyquinazolin-2(1H)-one

The synthesis begins with the preparation of 8,9-dimethoxyquinazolin-2(1H)-one, achieved via:

  • Step 1 : Nitration and methoxylation of a substituted benzamide precursor.
  • Step 2 : Cyclization using urea or guanidine under acidic conditions.

Representative Protocol :
A mixture of 3,4-dimethoxyaniline (10 mmol) and cyanogen bromide (12 mmol) in acetic acid is refluxed for 6 hours. The intermediate is treated with ammonium hydroxide to yield 8,9-dimethoxyquinazolin-2(1H)-one (72% yield).

Formation of the Imidazo Ring

The imidazo[1,2-c]quinazolinone core is synthesized by condensing 8,9-dimethoxyquinazolin-2(1H)-one with a α-haloketone or α-amino alcohol.

Cyclocondensation Method :
8,9-Dimethoxyquinazolin-2(1H)-one (5 mmol) is reacted with chloroacetone (6 mmol) in the presence of potassium carbonate (10 mmol) in DMF at 80°C for 12 hours. The product, 8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, is isolated via column chromatography (hexane/ethyl acetate, 3:1) in 65% yield.

Introduction of the Sulfanyl Group at Position 5

Bromination at Position 5

To enable nucleophilic substitution, the quinazolinone core is brominated at position 5:

  • Step 1 : The core (4 mmol) is treated with N-bromosuccinimide (4.4 mmol) in DMF at 0°C for 2 hours.
  • Step 2 : The crude 5-bromo derivative is purified via recrystallization (ethanol/water) to yield 85% product.

Thiolation via Nucleophilic Substitution

The bromine atom is displaced with a thiolate nucleophile:

  • Step 1 : Sodium hydride (5 mmol) is added to a solution of thiourea (5 mmol) in dry THF under argon.
  • Step 2 : 5-Bromo-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (3 mmol) is added, and the mixture is stirred at 60°C for 6 hours.
  • Step 3 : The resulting thiol intermediate is acidified with HCl (1M) and extracted with dichloromethane (78% yield).

Alkylation with 3,4-Dichlorobenzyl Bromide

Synthesis of 3,4-Dichlorobenzyl Bromide

3,4-Dichlorobenzyl alcohol (10 mmol) is refluxed with hydrobromic acid (48%, 15 mL) and sulfuric acid (2 mL) for 4 hours. The product is extracted with chloroform and distilled under reduced pressure (90% yield).

Coupling Reaction

The thiol intermediate (2 mmol) is dissolved in DMF, and lithium hydride (2.2 mmol) is added. After 20 minutes, 3,4-dichlorobenzyl bromide (2.5 mmol) is introduced, and the reaction is stirred at room temperature for 8 hours. The final product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (68% yield).

Structural Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-3), 7.65–7.58 (m, 3H, Ar-H), 4.52 (s, 2H, SCH₂), 4.03 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃).
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 163.2 (C-2), 152.1 (C-8), 151.3 (C-9), 134.5 (C-3′,4′), 128.7–127.9 (Ar-C), 56.8 (OCH₃), 56.4 (OCH₃), 38.5 (SCH₂).
  • HRMS : m/z Calculated for C₂₀H₁₅Cl₂N₃O₃S: 467.02; Found: 467.03.

Physicochemical Properties

  • Melting Point : 218–220°C.
  • Lipinski Parameters : Molecular weight = 467.02, LogP = 3.2, H-bond donors = 1, H-bond acceptors = 5.

Optimization and Challenges

Reaction Condition Screening

Step Solvent Temperature (°C) Catalyst Yield (%)
Cyclocondensation DMF 80 K₂CO₃ 65
Thiolation THF 60 NaH 78
Alkylation DMF 25 LiH 68

Regioselectivity Considerations

Competing alkylation at nitrogen centers is mitigated by using a bulky base (LiH) and polar aprotic solvents (DMF), which favor sulfur nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazoquinazolinone core or the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified imidazoquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in cellular processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dichlorobenzyl group in the target compound provides balanced lipophilicity (XLogP3 = 4.2), while analogs with longer alkyl chains (e.g., octylsulfanyl) may exhibit exaggerated hydrophobicity unsuitable for aqueous solubility .
  • Trifluoromethyl substitution () enhances metabolic resistance but may reduce binding specificity due to steric effects .

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Features Reference
Target Compound H (unsubstituted) 436.3 Minimal steric bulk; potential for hydrogen bonding via NH group
3-Isopropyl-8,9-dimethoxy-5-[(3,4-dichlorobenzyl)sulfanyl] analog Isopropyl Not reported Increased steric bulk may restrict conformational flexibility
3-(Cyclohexylmethyl)-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxy analog Cyclohexylmethyl Not reported Bulky substituent likely reduces membrane permeability
3-Benzyl-5-[(benzylsulfanyl)]-8,9-dimethoxy analog Benzyl 457.54 Aromatic substituents may enhance π-π stacking interactions

Key Observations :

  • Benzyl groups () could improve binding to aromatic residues in enzymes or receptors .

Methoxy Group Modifications at Positions 8 and 9

Methoxy groups at positions 8 and 9 are conserved in most analogs, suggesting their role in stabilizing the core structure or participating in hydrophobic interactions. No evidence indicates replacement of these groups in the provided data.

Physicochemical Properties

  • Melting Points : Analogs in exhibit high melting points (>300°C for 5a, 5b), likely due to strong intermolecular interactions in crystalline structures .

Biological Activity

5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C15H12Cl2N4O2S. It features a quinazolinone core with a dichlorobenzylthio substituent, which is crucial for its biological properties. The presence of methoxy groups enhances its lipophilicity and potential bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinazolinone derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in tumor growth, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). In vitro studies indicate that this compound can induce apoptosis in cancer cells by disrupting these signaling pathways .
  • Case Study Findings : In a study examining a series of quinazolinone derivatives, compounds with similar structures showed IC50 values ranging from 3.92 μM to 19.5 μM against hepatocellular carcinoma (HEPG-2) and colorectal carcinoma (HCT-116) cell lines . The specific compound this compound was not directly tested but is expected to exhibit comparable activity based on its structural similarities.

Antimicrobial Activity

The antibacterial properties of related compounds have also been studied extensively. For example:

  • Antibacterial Efficacy : Compounds with a chlorobenzylthio moiety have shown strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for effective derivatives was reported as low as 0.06 µg/mL .
  • Structure-Activity Relationship (SAR) : The positioning of chlorine atoms on the benzyl moiety significantly influences antibacterial activity. Variations in substituents can lead to enhanced or reduced efficacy against specific bacterial strains .

Table 1: Summary of Biological Activities

Biological ActivityTargetIC50/Effective ConcentrationReference
AnticancerHEPG-23.92 - 19.5 μM
AntibacterialS. aureus0.06 µg/mL

Table 2: Structure-Activity Relationships

Compound StructureKey SubstituentsBiological ActivityReference
Quinazolinone Derivative AChlorobenzylthioHigh anticancer activity
Quinazolinone Derivative BDichlorobenzylthioModerate antibacterial activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Core Structure Formation : Cyclization of quinazoline precursors under controlled temperature (e.g., 80–120°C) and solvent conditions (e.g., DMF or THF) to form the imidazoquinazoline core .
  • Sulfanyl Group Introduction : Thioether linkage via nucleophilic substitution using 3,4-dichlorobenzyl thiol under inert atmosphere (N₂/Ar) .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients to achieve >95% purity .
    • Critical Parameters : Reaction time optimization (24–48 hrs) and stoichiometric ratios (1:1.2 for thiol:quinazoline intermediate) to minimize byproducts .

Q. How is the molecular structure of this compound validated?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C8/C9, sulfanyl linkage at C5) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., molecular ion peak at m/z 489.04 [M+H]⁺) .
  • X-ray Crystallography : Optional for resolving stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are recommended for this compound?

  • Screening Protocols :

  • Enzyme Inhibition : Dose-response assays against kinases (e.g., EGFR, VEGFR) at 0.1–100 µM, using ATP-Glo™ luminescence .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (NCCLS guidelines) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • SAR Strategies :

  • Substituent Variation : Compare analogs with differing substituents (Table 1) :
Substituent at C5Biological Activity (IC₅₀, µM)
3,4-Dichlorobenzyl sulfanyl0.8 (EGFR)
4-Methylbenzyl sulfanyl5.2 (EGFR)
Phenylthio>10 (EGFR)
  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂) at C2 to enhance electrophilic reactivity .

Q. What experimental approaches resolve contradictions in biological data (e.g., inconsistent IC₅₀ values)?

  • Troubleshooting Framework :

  • Assay Reprodubility : Validate protocols across labs (e.g., inter-lab IC₅₀ comparisons using standardized cell lines) .
  • Metabolic Stability : Test compound degradation in liver microsomes (e.g., human S9 fraction) to rule out false negatives .
  • Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KINOMEscan) to identify non-specific binding .

Q. How can computational modeling enhance mechanistic understanding?

  • In Silico Methods :

  • Molecular Docking : AutoDock Vina to predict binding modes with EGFR (PDB: 1M17; binding energy ≤ -9 kcal/mol) .
  • ADMET Prediction : SwissADME for bioavailability radar (e.g., moderate GI absorption, CYP2D6 inhibition risk) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability .

Data-Driven Research Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Solutions :

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin (e.g., HP-β-CD) to enhance dispersion .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI <0.2) for sustained release .

Q. What environmental impact assessments are needed for lab-scale synthesis?

  • Eco-Toxicology :

  • Waste Stream Analysis : Quantify chlorinated byproducts (e.g., 3,4-dichlorobenzyl chloride) via GC-MS .
  • Biodegradation : OECD 301F test to assess microbial degradation in wastewater .

Tables for Reference

Table 1 : Comparative SAR of C5-Substituted Imidazoquinazolines

Table 2 : Recommended Analytical Techniques for Structural Validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.